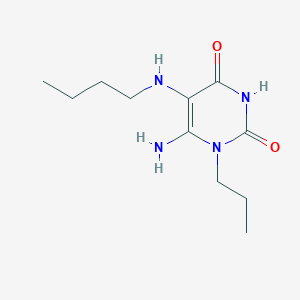
4-fluoro-N-(3-pyridinyl)benzamide
Übersicht
Beschreibung
4-fluoro-N-(3-pyridinyl)benzamide is an organohalogen compound and a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
- 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been utilized as a molecular imaging probe in conjunction with positron emission tomography (PET) for quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This application helps in understanding the progression and extent of Alzheimer's disease by monitoring changes in receptor densities and glucose utilization in the brain (Kepe et al., 2006).
Crystal Structure Analysis
- The compound has been synthesized and characterized by various techniques, including X-ray single-crystal determination. This provides insights into its molecular structure and potential applications in material science or pharmaceutical research (Deng, Xiao-yan, Peng, Hao, He, Hong-wu, 2014).
Radiosynthesis and In Vivo Evaluation
- Used in the high-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635. This application is significant in neuroimaging, particularly in studying brain uptake and specific ligand activity (Le Bars et al., 1998).
Chemoselectivity in Fluorocyclization
- Research on the mechanism and origin of chemoselectivity in fluorocyclization of o-styryl benzamide with a cyclic hypervalent fluoroiodane reagent, leading to a novel seven-membered 4-fluoro-1,3-benzoxazepine. This is relevant for developing new reactions based on hypervalent fluoroiodane reagents (Yan et al., 2016).
Antipsychotic Agents Research
- Investigated as part of a class of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides for dopamine D-2 receptor antagonism. This research is crucial for the development of antipsychotic medications (Högberg et al., 1991).
Potential PET Radioligand
- Synthesized as [18F]Org 13063 or 4-[18F]fluoro-N-{2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl}benzamide, a potential PET radioligand for the 5‐HT1A receptor. It shows significant potential for diagnostic imaging in neuroscience (Vandecapelle et al., 2001).
Cancer Research - Histone Deacetylase Inhibition
- A synthetic benzamide derivative, MS-27-275, which inhibits histone deacetylase (HDA) and has marked in vivo antitumor activity against human tumors. This is significant for novel chemotherapeutic strategies for cancers (Saito et al., 1999).
Solid-State Chemistry
- Analyzed for isomorphous and isostructural properties in a study of isomer grid of 4-, 3- and 2-fluoro-N'-(4-pyridyl)benzamides. This contributes to the understanding of crystallography and molecular packing in materials science (Donnelly et al., 2008).
Photophysical Properties
- Investigated for its blue fluorescence in BF2 complexes of N,O-Benzamide Ligands. This research is vital for applications in bioimaging and organic materials (Yamaji et al., 2017).
Bioisosteres for Migraine Treatment
- Studied as part of substituted furo[3,2-b]pyridines series, acting as bioisosteres of 5-HT(1F) receptor agonist indole analogues for potential treatment of acute migraine (Mathes et al., 2004).
Pharmaceutical Synthesis
- Used in the synthesis of Poly(N-fluoroalkyl benzamide) with controlled molecular weight and polydispersity index, relevant in the field of polymer chemistry and pharmaceutical formulations (Ohshimizu et al., 2007).
Antimicrobial Activity Research
- Evaluated for its antimicrobial activity, particularly against fungi and Gram-positive microorganisms. This suggests potential applications in developing new antimicrobial agents (Carmellino et al., 1994).
Eigenschaften
Molekularformel |
C12H9FN2O |
|---|---|
Molekulargewicht |
216.21 g/mol |
IUPAC-Name |
4-fluoro-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H9FN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,(H,15,16) |
InChI-Schlüssel |
AILCVPMYLXWTCO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Methyl-2-furanyl)-2-[[2-(4-morpholinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224016.png)
![5-Hydroxy-1-methyl-4-(4-morpholinylmethyl)-2-[(phenylthio)methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1224017.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B1224018.png)

![2-(3-Chlorophenyl)-9-[4-(2-pyrazinyl)-1-piperazinyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1224020.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(2-propyl-4-quinazolinyl)thio]ethanone](/img/structure/B1224021.png)
![7-(4-Ethyl-1-piperazinyl)-2-(3-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1224022.png)
![2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl)oxy]acetic acid butyl ester](/img/structure/B1224027.png)
![4-[4-(4-Fluorophenoxy)butyl]morpholine](/img/structure/B1224031.png)
![N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide](/img/structure/B1224032.png)
![4-[[(2-Methyl-3-furanyl)-oxomethyl]amino]benzoic acid butyl ester](/img/structure/B1224036.png)
![N-(3-acetylphenyl)-5,7-dimethyl-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1224037.png)
![2-[(5Z)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B1224038.png)
